N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline
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Overview
Description
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[87002,7011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline is a complex organic compound characterized by its unique hexazatetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridin-2-ylmethyl precursor, followed by cyclization reactions to form the hexazatetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and catalytic processes to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[(9E)-8,10,17-Triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: A structurally related compound with similar hexazatetracyclic core.
Benzo[4,5]imidazo[2,1-a]isoquinolines: Compounds with similar polycyclic structures and potential biological activities.
Properties
Molecular Formula |
C25H26N8 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(pyridin-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-9-yl]aniline |
InChI |
InChI=1S/C25H26N8/c1-30(2)20-12-10-18(11-13-20)23-29-24-27-16-31(15-19-7-5-6-14-26-19)17-32(24)25-28-21-8-3-4-9-22(21)33(23)25/h3-14,23H,15-17H2,1-2H3,(H,27,29) |
InChI Key |
DLWSAZSWJRGBFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=NCN(CN3C4=NC5=CC=CC=C5N24)CC6=CC=CC=N6 |
Origin of Product |
United States |
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